4-Fluoro-N'-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzohydrazide
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Overview
Description
4-Fluoro-N’-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzohydrazide is a complex organic compound with the molecular formula C19H16FN3O3S3 and a molecular weight of 449.548 g/mol . This compound is known for its unique structural features, which include a thiazolidinone ring, a thienylmethylene group, and a fluorobenzohydrazide moiety. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-Fluoro-N’-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzohydrazide involves several steps. One common method includes the reaction of 4-fluorobenzohydrazide with 4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl butanoic acid under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the process. The mixture is heated under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-Fluoro-N’-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol group.
Scientific Research Applications
4-Fluoro-N’-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-N’-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function in target cells .
Comparison with Similar Compounds
4-Fluoro-N’-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzohydrazide can be compared with other similar compounds, such as:
- 4-Nitro-N’-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzohydrazide
- 4-Methyl-N’-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzenesulfonohydrazide
- 4-Bromo-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of different functional groups can influence the compound’s solubility, stability, and interaction with biological targets, highlighting the uniqueness of 4-Fluoro-N’-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzohydrazide .
Properties
Molecular Formula |
C19H16FN3O3S3 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-fluoro-N'-[4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide |
InChI |
InChI=1S/C19H16FN3O3S3/c20-13-7-5-12(6-8-13)17(25)22-21-16(24)4-1-9-23-18(26)15(29-19(23)27)11-14-3-2-10-28-14/h2-3,5-8,10-11H,1,4,9H2,(H,21,24)(H,22,25)/b15-11+ |
InChI Key |
OZAVCXOVSDDZRC-RVDMUPIBSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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